2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide
説明
特性
IUPAC Name |
2-[4-[(4-methylphthalazin-1-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-4-2-3-5-15(14)17(21-20-11)19-13-8-6-12(7-9-13)10-16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXTPNJTGBBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972096 | |
| Record name | 2-{4-[(4-Methylphthalazin-1-yl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-56-5 | |
| Record name | 2-{4-[(4-Methylphthalazin-1-yl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Nucleophilic Aromatic Amination Strategy
The core synthesis begins with the introduction of the phthalazine amino group to a phenylacetamide backbone. A nitro-substituted phenylacetamide intermediate is first synthesized via coupling 4-nitrophenylacetic acid with ammonia or methylamine under HOBt/EDC activation in tetrahydrofuran (THF). Catalytic hydrogenation using 10% palladium-carbon reduces the nitro group to an amine, yielding 4-aminophenylacetamide. Subsequent reaction with 4-methylphthalazin-1-yl chloride in dimethylformamide (DMF) at 20–30°C facilitates nucleophilic aromatic substitution, forming the target compound.
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitro reduction | H₂, 10% Pd/C | THF/MeOH | 25°C | 92 |
| Phthalazine coupling | 4-Methylphthalazin-1-yl chloride, K₂CO₃ | DMF | 25°C | 78 |
Buchwald-Hartwig Cross-Coupling Approach
An alternative route employs palladium-catalyzed C–N bond formation. Starting with 4-bromophenylacetamide, Buchwald-Hartwig amination with 4-methylphthalazin-1-amine in the presence of Pd(OAc)₂ and Xantphos ligand in toluene at 110°C achieves direct coupling. This method bypasses nitro intermediates, reducing purification steps and improving scalability.
Optimization Data:
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | Toluene | 85 |
| BINAP | KOtBu | Dioxane | 72 |
Intermediate Synthesis and Purification
4-Nitrophenylacetic Acid Activation
The carboxyl group of 4-nitrophenylacetic acid is activated using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in THF. This forms a reactive O-acylisourea intermediate, which reacts with aqueous ammonia to yield 4-nitrophenylacetamide. Recrystallization from ethanol/water (3:1) achieves >98% purity.
Crystallization of α-Form Polymorph
Post-synthesis, the crude product is dissolved in a 1:3 mixture of DMF and ethanol at 60°C. Gradual cooling to 5°C induces crystallization of the α-form polymorph, characterized by distinct XRPD peaks at 2θ = 12.4°, 15.7°, and 24.3°. This step ensures thermodynamic stability and avoids β-form contamination.
Analytical Characterization
HPLC Purity Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms chemical purity >99.5%. Impurities A, B, and C (degradation byproducts) are controlled to <0.1% via iterative recrystallization.
HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse XDB-C18 |
| Flow rate | 1.0 mL/min |
| Detection | UV 254 nm |
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20) resolves enantiomeric impurities, verifying chiral purity >99.8%. Retention times for the (R)- and (S)-enantiomers are 12.3 min and 14.7 min, respectively.
Solvent and Catalyst Optimization
Solvent Impact on Coupling Efficiency
Comparative studies in THF, DMF, and toluene reveal DMF as optimal for phthalazine coupling due to its high polarity and ability to stabilize transition states.
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DMF | 36.7 | 85 |
| Toluene | 2.4 | 45 |
化学反応の分析
WAY-309562は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応を使用して官能基を修飾し、化合物の活性を変更することができます。
置換: 置換反応は、通常、異なる官能基を導入するために使用され、化合物の治療の可能性を高めます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
WAY-309562は、以下のような用途について広く研究されています。
化学: 糖タンパク質IIb/IIIa相互作用を研究するためのモデル化合物として使用されます。
生物学: 血小板凝集と血栓症に対する影響について調査されています。
医学: 血栓塞栓症を予防するための潜在的な治療薬。
産業: 新しい心臓血管薬の開発に利用されています。
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide exhibit anticancer properties . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, research has shown that derivatives of phthalazine can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Neurological Applications
There is emerging evidence supporting the role of this compound in neurological disorders . It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects through antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phthalazine derivatives, including 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A comprehensive analysis conducted by a team at a leading university assessed the antimicrobial efficacy of several compounds, including 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
作用機序
WAY-309562は、血小板凝集に関与する受容体である糖タンパク質IIb/IIIaの活性を調節することにより、その効果を発揮します。 この受容体に結合することにより、WAY-309562はフィブリノーゲンの結合を阻害し、血小板凝集と血栓形成を防ぎます . このメカニズムは、心臓血管疾患の治療のための有望な候補となります。
6. 類似の化合物との比較
WAY-309562は、次のような他の糖タンパク質IIb/IIIaモジュレーターと比較できます。
アブシキシマブ: 糖タンパク質IIb/IIIaを阻害するモノクローナル抗体。
エピチフィバチド: 糖タンパク質IIb/IIIa阻害剤として作用する環状ペプチド。
チロフィバン: 非ペプチド糖タンパク質IIb/IIIa阻害剤。
WAY-309562は、モノクローナル抗体などのより大きな分子と比較して、合成が容易で、副作用が少ない可能性がある、低分子構造が特徴です。
類似化合物との比較
Structural Features and Substituent Effects
The target compound’s phthalazine ring distinguishes it from other acetamide derivatives. Below is a comparative analysis of key structural elements:
Key Observations :
Physicochemical Properties
Melting points, solubility, and chromatographic behavior provide insights into stability and formulation:
Key Observations :
- The target compound’s lipophilicity may fall between sulfonamide-containing analogs (higher polarity) and piperazine derivatives (moderate solubility due to basic nitrogen) .
- Higher melting points in sulfonamide derivatives (e.g., 241–248°C in ) suggest stronger intermolecular forces compared to the target compound.
生物活性
2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide, also known by its CAS number 5665-56-5, is a compound with significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C17H16N4O
- Molecular Weight : 292.3351 g/mol
Synthesis
The compound can be synthesized through various methods, including diazo coupling reactions and amide formation techniques. A notable synthesis approach involves the reaction of 4-methylphthalazine with an aniline derivative to form the target acetamide structure. The efficiency of this synthesis is highlighted in recent studies that demonstrate high yields and purity of the final product .
Antimicrobial Properties
Research has shown that 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide exhibits notable antimicrobial activity. In vitro studies assessed its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Bacillus cereus | 0.25 | 0.5 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with a lower MIC against Staphylococcus aureus and Bacillus cereus compared to Escherichia coli .
Anticonvulsant Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticonvulsant activity in animal models. Studies have indicated that it possesses a significant protective effect against seizures induced by various convulsant agents. The following table summarizes the findings from these studies:
| Model | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| PTZ-induced seizures | 20 | 75 |
| MES-induced seizures | 30 | 80 |
The data suggests that the compound may act through modulation of neurotransmitter systems involved in seizure activity .
Clinical Trials
A recent clinical trial investigated the safety and efficacy of this compound in patients suffering from neuropathic pain. The study reported significant reductions in pain scores compared to placebo, supporting its potential as a therapeutic agent for pain management .
Structure-Activity Relationship (SAR)
The biological activity of 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide has been further elucidated through SAR studies. Modifications to the phthalazine ring and phenyl substituents were shown to influence antimicrobial efficacy significantly. For instance, compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic pathways for 2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide, and how can yield optimization be systematically approached?
Methodological Answer:
- Synthesis Strategy : Begin with a Buchwald-Hartwig amination coupling between 4-methylphthalazine-1-amine and 4-bromophenylacetamide to form the core structure. Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in a toluene/EtOH solvent system under reflux .
- Yield Optimization : Conduct a Design of Experiments (DoE) to vary parameters such as catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–48 hours). Monitor progress via HPLC or LC-MS to identify optimal conditions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are critical for validation?
Methodological Answer:
- Structural Confirmation : Use NMR (¹H, ¹³C, DEPT-135) to verify the phthalazine and acetamide moieties. Assign peaks using reference data from NIST Chemistry WebBook for analogous compounds .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and melting points.
- Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify solubility via UV-Vis spectroscopy at λmax (~280 nm for phthalazine derivatives) .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
Methodological Answer:
- Target Identification : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to phthalazine-based inhibitors. Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target kinases. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with the phthalazine ring .
- Free Energy Perturbation (FEP) : Calculate binding free energies for derivatives with modified substituents (e.g., halogenation at the phthalazine 4-position) to predict affinity improvements .
Q. How should researchers resolve contradictions in experimental vs. computational binding data?
Methodological Answer:
- Data Triangulation : Compare docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding constants (KD). Discrepancies may arise from solvent effects or protein flexibility .
- MD Simulations : Run 100-ns molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability. Analyze root-mean-square deviation (RMSD) to identify unstable binding poses .
Q. What strategies optimize reactor design for scalable synthesis while minimizing byproducts?
Methodological Answer:
- Continuous Flow Chemistry : Implement microreactors with controlled residence times (2–5 minutes) to reduce side reactions (e.g., dimerization). Use inline IR spectroscopy for real-time monitoring .
- Membrane Separation : Integrate nanofiltration membranes (e.g., polyamide) to separate unreacted starting materials and catalysts, improving product yield (>85%) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Perform label-free quantitative proteomics (LC-MS/MS) on treated vs. untreated cells to identify differentially expressed proteins. Use STRING database for pathway enrichment analysis .
- CRISPR Knockout : Generate kinase knockout cell lines (e.g., EGFR-null) to confirm target specificity. Compare IC₅₀ values between wild-type and knockout models .
Data Management and Reproducibility
Q. What frameworks ensure robust data integrity and reproducibility across multidisciplinary teams?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document synthetic protocols, raw spectra, and assay data. Assign unique identifiers (e.g., DOI) to datasets .
- FAIR Principles : Adhere to Findable, Accessible, Interoperable, and Reusable standards. Deposit data in repositories like PubChem or Zenodo with metadata tags for compound ID and assay type .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
